molecular formula C17H29N5O B5375892 N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide

Numéro de catalogue B5375892
Poids moléculaire: 319.4 g/mol
Clé InChI: LULJRJJXWCIRON-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide, also known as S32212, is a novel compound that has gained significant attention in the field of neuroscience research. It is a selective antagonist of the dopamine D3 receptor and has shown promising results in various preclinical studies.

Mécanisme D'action

N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical dopamine pathways. The mesolimbic pathway is involved in reward processing and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is thought to modulate these pathways and improve symptoms associated with neuropsychiatric disorders.
Biochemical and Physiological Effects:
N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to modulate dopamine release in the prefrontal cortex and nucleus accumbens, which are key brain regions involved in reward processing and motivation. It has also been shown to improve cognitive function in preclinical models of schizophrenia and addiction. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low propensity for inducing extrapyramidal side effects, which are common with non-selective dopamine receptor antagonists.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its high selectivity for the dopamine D3 receptor, which reduces the risk of off-target effects. This makes it a valuable tool for studying the role of the dopamine D3 receptor in neuropsychiatric disorders. However, one limitation of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide is its relatively short half-life, which may limit its use in certain experimental paradigms.

Orientations Futures

There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide. One potential application is in the treatment of addiction, as the dopamine D3 receptor has been implicated in drug-seeking behavior. Another potential application is in the treatment of Parkinson's disease, as the dopamine D3 receptor is thought to play a role in the dyskinesias associated with long-term levodopa treatment. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide and its potential use in combination with other pharmacological agents.

Méthodes De Synthèse

The synthesis of N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and 1,2-diaminobenzene. This reaction leads to the formation of 2,3-dichloro-5,6-dicyano-1,4-benzoquinonediimine, which is then reacted with N-methylpiperidine to produce N-methyl-1,4-bipiperidine-3,6-dione. This compound is then reacted with 2-(chloromethyl)imidazole to obtain N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide.

Applications De Recherche Scientifique

N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various neuropsychiatric disorders, including schizophrenia, addiction, and Parkinson's disease. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. In addition, N-(1H-imidazol-2-ylmethyl)-N,1'-dimethyl-1,4'-bipiperidine-3-carboxamide has been shown to have a low affinity for other dopamine receptors, which reduces the risk of side effects associated with non-selective dopamine receptor antagonists.

Propriétés

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-1-(1-methylpiperidin-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N5O/c1-20-10-5-15(6-11-20)22-9-3-4-14(12-22)17(23)21(2)13-16-18-7-8-19-16/h7-8,14-15H,3-6,9-13H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULJRJJXWCIRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N2CCCC(C2)C(=O)N(C)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.